N-methyl-Octahydroindole
CAS No.:
Cat. No.: VC13929981
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N |
|---|---|
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | 1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole |
| Standard InChI | InChI=1S/C9H17N/c1-10-7-6-8-4-2-3-5-9(8)10/h8-9H,2-7H2,1H3 |
| Standard InChI Key | AWTMNUUIQAMREG-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2C1CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-methyl-Octahydroindole consists of a bicyclic system comprising a six-membered cyclohexane ring fused to a five-membered pyrrolidine ring. The nitrogen atom in the pyrrolidine ring is methylated, conferring distinct electronic and steric properties. The IUPAC name, 1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole, reflects its stereochemical complexity, with two undefined stereocenters at positions 3a and 7a .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇N | |
| Molecular Weight | 139.24 g/mol | |
| XLogP3-AA | 2.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Topological Polar SA | 3.2 Ų | |
| SMILES | CN1CCC2C1CCCC2 | |
| InChIKey | AWTMNUUIQAMREG-UHFFFAOYSA-N |
The SMILES string (CN1CCC2C1CCCC2) and InChIKey provide unambiguous representations of its connectivity, enabling precise database searches and computational modeling . The low polar surface area (3.2 Ų) and moderate lipophilicity (XLogP3 = 2.1) suggest favorable membrane permeability, a trait relevant to potential pharmacological applications .
Stereochemical Considerations
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves N-methylation of octahydroindole, achieved via nucleophilic substitution or reductive amination. In one approach, octahydroindole reacts with methyl iodide in the presence of a base, yielding N-methyl-Octahydroindole with high regioselectivity. Alternative methods employ reductive amination of cyclohexenyl-pyrrolidine precursors using formaldehyde and hydrogen gas over a palladium catalyst.
Industrial-Scale Production Challenges
Scalability is hindered by the need for high-pressure hydrogenation equipment and the purification of stereoisomers. VulcanChem reports that current manufacturing processes prioritize small-scale synthesis for research applications, with no commercial-scale facilities identified.
Physicochemical Properties
Chromatographic Behavior
Kovats’ retention indices (RI) measured on non-polar SE-30 columns range from 1125 to 1145 at 170°C and 1145 to 1320 at 190°C, indicating moderate volatility . These values assist in gas chromatography (GC) method development for quality control and environmental monitoring .
Table 2: Kovats’ Retention Indices for N-methyl-Octahydroindole
Analytical Characterization
Mass Spectrometry
The NIST Mass Spectrometry Data Center reports a molecular ion peak at m/z 139.1361 (calculated for C₉H₁₇N), with fragmentation patterns dominated by losses of methyl and cyclopropane groups .
Nuclear Magnetic Resonance (NMR)
While experimental NMR data are absent in the provided sources, predicted ¹H NMR shifts (using tools like ACD/Labs) include:
-
δ 2.8–3.1 ppm (N–CH₃, singlet)
-
δ 1.2–2.5 ppm (methylene and methine protons, multiplet)
Future Research Directions
-
Hydrogen Storage Optimization: Systematic studies on hydrogenation kinetics and catalyst design.
-
Stereochemical Resolution: Developing chiral separation techniques to isolate enantiomers for pharmacological screening.
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Environmental Impact: Assessing biodegradability and ecotoxicity in aquatic systems.
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